6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate
CAS No.: 877635-48-8
VCID: VC7405475
Molecular Formula: C20H18N2O5S
Molecular Weight: 398.43
* For research use only. Not for human or veterinary use.
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate - 877635-48-8](/images/structure/VC7405475.png)
Description |
The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate is a complex organic molecule that combines a pyrimidine moiety with a pyran ring, linked through a sulfanyl group. This compound belongs to the class of pyrimidine derivatives and pyran derivatives, which are known for their diverse pharmacological properties. The presence of a methoxybenzoate group further enhances its chemical reactivity and biological activity. SynthesisThe synthesis of this compound typically involves the reaction of pyran derivatives with pyrimidine sulfanyl precursors. Various synthetic routes can be employed, including reactions involving thiosulfoesters and aromatic compounds. Mechanism of ActionCompounds with similar structures often interact with biological targets such as enzymes or receptors, potentially inhibiting specific enzymes involved in metabolic pathways or acting as modulators of cellular signaling pathways. Future Research DirectionsFuture studies should focus on synthesizing this compound efficiently, characterizing its structure using techniques like NMR and IR spectroscopy, and evaluating its biological activity through in vitro and in vivo assays. |
---|---|
CAS No. | 877635-48-8 |
Product Name | 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate |
Molecular Formula | C20H18N2O5S |
Molecular Weight | 398.43 |
IUPAC Name | [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methoxybenzoate |
Standard InChI | InChI=1S/C20H18N2O5S/c1-12-7-13(2)22-20(21-12)28-11-16-9-17(23)18(10-26-16)27-19(24)14-5-4-6-15(8-14)25-3/h4-10H,11H2,1-3H3 |
Standard InChIKey | RCDXRUFVWLUGMG-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)OC)C |
Solubility | not available |
PubChem Compound | 7217877 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume